molecular formula C17H19N3O3S B2852648 N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide CAS No. 1356569-03-3

N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide

Cat. No. B2852648
CAS RN: 1356569-03-3
M. Wt: 345.42
InChI Key: SEKIAECLYNWWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide, also known as CTBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTBO is a synthetic molecule that has been extensively studied for its biochemical and physiological effects, and its mechanism of action has been explored in detail.

Mechanism of Action

The mechanism of action of N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide is not fully understood, but it is believed to exert its effects by modulating specific signaling pathways and cellular processes. N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide has been shown to inhibit the activity of certain enzymes, such as proteasome and histone deacetylase, which play a critical role in cellular homeostasis and regulation. N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide has also been shown to modulate the activity of specific transcription factors, such as NF-κB and AP-1, which are involved in regulating gene expression and cellular responses to stress and inflammation.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the activation of specific signaling pathways involved in tumor growth and metastasis. N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders. Additionally, N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide has been shown to modulate the immune response and enhance the efficacy of certain anticancer drugs.

Advantages and Limitations for Lab Experiments

N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide has several advantages as a tool compound for laboratory experiments. It is synthetic, which allows for easy modification and optimization of its chemical properties. It is also stable and has a long shelf life, which makes it convenient for storage and use in experiments. However, N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide is relatively expensive compared to other tool compounds, which can limit its use in certain research settings.

Future Directions

There are several future directions for the study of N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide. One direction is to further explore its potential applications in drug discovery and medicinal chemistry. N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide has shown promise as a potential therapeutic agent for the treatment of various diseases, and further research is needed to optimize its chemical properties and improve its efficacy. Another direction is to further elucidate its mechanism of action and explore its effects on specific signaling pathways and cellular processes. This could lead to the discovery of new targets for drug development and provide insights into the cellular mechanisms underlying disease pathology. Finally, future research could focus on developing new synthetic routes for N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide and other related compounds, which could lead to the discovery of new tool compounds with improved properties and efficacy.

Synthesis Methods

N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide can be synthesized using a multistep reaction process. The first step involves the synthesis of 3-cyanothiolan-3-ylamine, which is then reacted with 3,4-dihydro-2H-1,4-benzoxazine-4-one to form the intermediate product. The intermediate product is then reacted with 4-oxobutanoyl chloride to obtain N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide. The synthesis method of N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide has been optimized and modified to improve the yield and purity of the compound.

Scientific Research Applications

N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biomedical research. N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties. It has also been explored as a potential therapeutic agent for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide has been used as a tool compound in various biochemical and physiological assays to study the role of specific signaling pathways and cellular processes.

properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c18-11-17(7-10-24-12-17)19-15(21)5-6-16(22)20-8-9-23-14-4-2-1-3-13(14)20/h1-4H,5-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKIAECLYNWWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C#N)NC(=O)CCC(=O)N2CCOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.